molecular formula C14H18N6O2 B134150 Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate CAS No. 158553-38-9

Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate

Cat. No. B134150
M. Wt: 302.33 g/mol
InChI Key: RCJZNRNDFJKGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process involving various chemical reactions.

Mechanism Of Action

The mechanism of action of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is not fully understood. However, it has been shown to have an effect on the GABA and glutamate systems. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. This leads to an overall decrease in neuronal activity.

Biochemical And Physiological Effects

Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to decrease the amplitude of evoked EPSCs. These effects suggest that Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has an inhibitory effect on neuronal activity.

Advantages And Limitations For Lab Experiments

Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has a number of advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have a high degree of selectivity for GABA and glutamate receptors. However, there are also limitations to the use of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in lab experiments. The compound has a short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of the compound.

Future Directions

There are a number of future directions for research on Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate. One area of research is in the development of new compounds that have similar effects on the GABA and glutamate systems. These compounds could have improved pharmacokinetic properties and could be used to study the long-term effects of GABA and glutamate modulation. Another area of research is in the development of new techniques for studying the effects of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate on neuronal activity. These techniques could include the use of optogenetics and calcium imaging to study the effects of the compound on specific neuronal populations. Finally, research could focus on the potential therapeutic applications of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a compound that has potential applications in scientific research. The compound has been shown to have an effect on the GABA and glutamate systems and has potential applications in the study of neurological disorders. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has advantages and limitations for lab experiments, and there are a number of future directions for research on the compound.

Synthesis Methods

The synthesis of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate involves a series of chemical reactions. The starting materials for the synthesis are 4-nitrophenylhydrazine, ethyl acetoacetate, and sodium azide. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium azide to form a tetrazole intermediate. Finally, the tetrazole intermediate is reacted with piperidine to form Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate.

Scientific Research Applications

Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has potential applications in scientific research. One of the main areas of research is in the field of neuroscience. The compound has been shown to have an effect on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have an effect on the glutamate system, which is involved in the regulation of synaptic plasticity. These effects make Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate a potential tool for studying the mechanisms of neurological disorders such as epilepsy and schizophrenia.

properties

CAS RN

158553-38-9

Product Name

Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine

InChI

InChI=1S/C14H18N6O2/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2

InChI Key

RCJZNRNDFJKGSV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Other CAS RN

158553-38-9

synonyms

2-(2-Piperidinoethyl)-5-(4-nitrophenyl)tetrazole hydrate

Origin of Product

United States

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